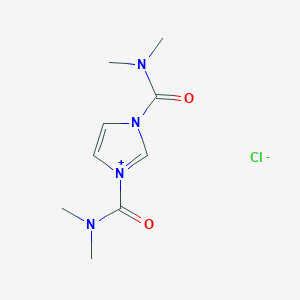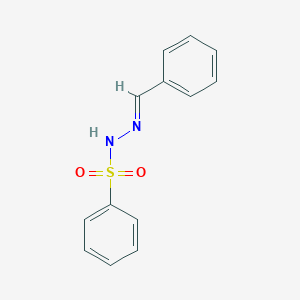
Benzenesulfonic acid, benzylidenehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, benzylidenehydrazide is an organic compound that belongs to the class of sulfonic acids and hydrazides. It is characterized by the presence of a benzenesulfonic acid group attached to a benzylidenehydrazide moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzenesulfonic acid, benzylidenehydrazide typically involves the reaction of benzenesulfonic acid with benzylidenehydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{C}_6\text{H}_5\text{SO}_3\text{H} + \text{C}_6\text{H}_5\text{CH}=\text{N}\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{SO}_3\text{NH}\text{N}=\text{CH}\text{C}_6\text{H}_5 ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents, controlled temperature, and pressure to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Benzenesulfonic acid, benzylidenehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amine derivatives.
Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sulfur trioxide and fuming sulfuric acid are employed for sulfonation reactions.
Major Products:
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Benzenesulfonic acid, benzylidenehydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, benzylidenehydrazide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The hydrazide group plays a crucial role in these interactions, facilitating the formation of stable complexes with the target molecules.
Comparison with Similar Compounds
Benzenesulfonic acid: A simpler sulfonic acid derivative without the hydrazide group.
Benzylidenehydrazine: A hydrazine derivative without the sulfonic acid group.
Sulfanilic acid: An aromatic sulfonic acid with an amino group.
Uniqueness: Benzenesulfonic acid, benzylidenehydrazide is unique due to the presence of both sulfonic acid and hydrazide groups, which confer distinct chemical and biological properties. This dual functionality allows the compound to participate in a wide range of reactions and interactions, making it valuable in various applications.
Properties
CAS No. |
1666-16-6 |
|---|---|
Molecular Formula |
C13H12N2O2S |
Molecular Weight |
260.31 g/mol |
IUPAC Name |
N-[(Z)-benzylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C13H12N2O2S/c16-18(17,13-9-5-2-6-10-13)15-14-11-12-7-3-1-4-8-12/h1-11,15H/b14-11- |
InChI Key |
YTWHIULHUQMATC-KAMYIIQDSA-N |
SMILES |
C1=CC=C(C=C1)C=NNS(=O)(=O)C2=CC=CC=C2 |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N\NS(=O)(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C=NNS(=O)(=O)C2=CC=CC=C2 |
Key on ui other cas no. |
1666-16-6 |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


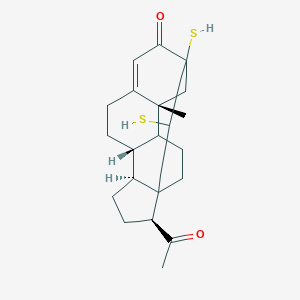
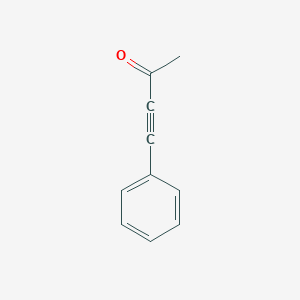
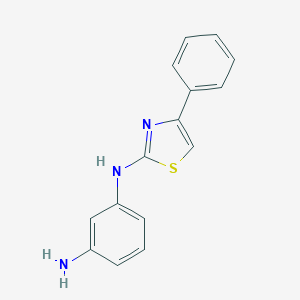
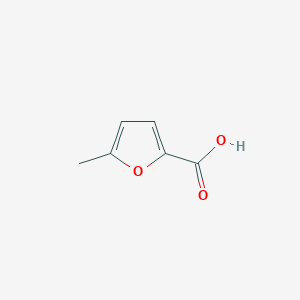
![(2R,3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol](/img/structure/B156162.png)
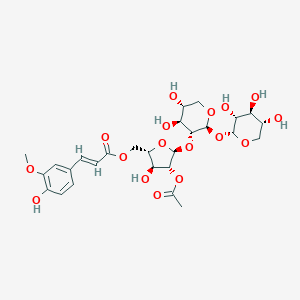
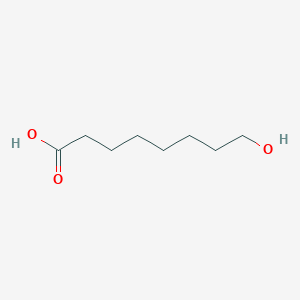
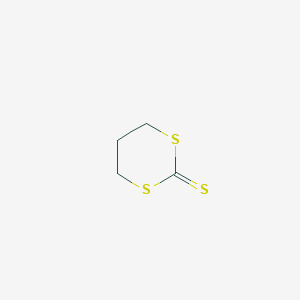
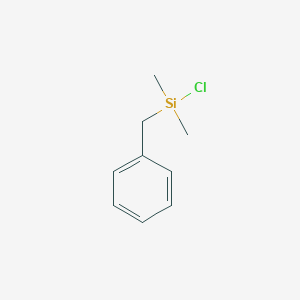
![[2,2'-Bipyridine]-5-carbonitrile](/img/structure/B156175.png)
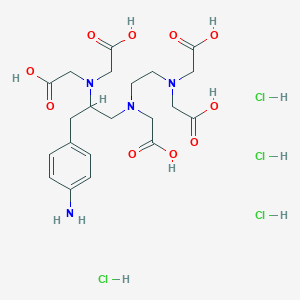
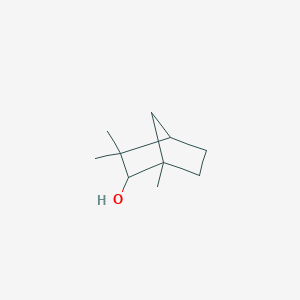
![6-Methylthieno[2,3-b]pyridine](/img/structure/B156179.png)
